

Application Notes: Glyceryl Dimyristate in Oral Lipid-Based Drug Delivery

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Compound of Interest		
Compound Name:	Glyceryl Dimyristate	
Cat. No.:	B052915	Get Quote

Introduction

Glyceryl dimyristate is a solid lipid excipient composed of glycerin and myristic acid, a 14-carbon saturated fatty acid.[1] Its physicochemical properties make it an excellent candidate for formulating oral lipid-based drug delivery systems (LBDDS), particularly for poorly water-soluble drugs (Biopharmaceutics Classification System Class II and IV). LBDDS, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), can significantly enhance the oral bioavailability of these challenging compounds. The primary mechanisms include improving drug solubilization in the gastrointestinal (GI) tract, protecting the drug from enzymatic degradation, and facilitating lymphatic absorption, which can bypass hepatic first-pass metabolism.[2]

Key Applications of Glyceryl Dimyristate:

- Solid Lipid Nanoparticles (SLNs): As the primary solid lipid matrix, **glyceryl dimyristate** can encapsulate lipophilic drugs. Upon oral administration, these nanoparticles can increase the surface area for dissolution and absorption.[2]
- Nanostructured Lipid Carriers (NLCs): Glyceryl dimyristate is used as the solid lipid component, blended with a liquid lipid (oil). This creates a less-ordered lipid matrix, which can increase drug loading capacity and minimize drug expulsion during storage compared to traditional SLNs.[3]



- Bioavailability Enhancement: By dissolving the drug in the lipid matrix, glyceryl dimyristate formulations overcome the dissolution rate-limiting step for absorption of poorly soluble drugs.[4]
- Controlled Release: The solid nature of the lipid matrix can provide sustained release of the encapsulated drug as the lipid is digested in the GI tract.

Data Presentation

Quantitative data is crucial for formulation development. The following tables provide representative data for the physicochemical properties of **glyceryl dimyristate** and typical characteristics of lipid-based formulations.

Table 1: Physicochemical Properties of Glyceryl Esters

Property	Glyceryl 1,3- dimyristate	Glyceryl Monomyristate	Glyceryl Monostearate (for comparison)
Molecular Formula	С31Н60О5	C17H34O4	C21H42O4
Molecular Weight	512.8 g/mol [5]	302.4 g/mol [6]	~358.6 g/mol
Physical Form	Solid[5]	White Crystalline Solid	Off-white powder[7]
Melting Point (°C)	Not specified	68 - 70[8]	54 - 64[7]
HLB Value (approx.)	Low (estimated < 5)	~3.8 - 5.2	~3[7]

Note: Data for **glyceryl dimyristate** is limited in public sources; values for related monoesters are provided for context. The HLB (Hydrophilic-Lipophilic Balance) value is critical for selecting appropriate surfactants.

Table 2: Representative Formulation and Characterization of Solid Lipid-Based Nanoparticles



Parameter	SLN Formulation Example[9]	NLC Formulation Example[9]
Solid Lipid	Glyceryl Dibehenate	Glyceryl Dibehenate
Liquid Lipid	N/A	Caprylic/Capric Triglycerides
Surfactant	Poloxamer-188	Poloxamer-188
Drug	Model Drug	Model Drug
Particle Size (nm)	~150 - 300	~150 - 300
Zeta Potential (mV)	-20 to -35	-20 to -35
Entrapment Efficiency (%)	>80%[9]	>90%[9]

Table 3: Representative Pharmacokinetic Data Comparing Standard Drug vs. SLN Formulation (Oral Administration in Rats)

Formulation	C _{max} (ng/mL)	T _{max} (h)	AUC₀–t (ng·h/mL)	Relative Bioavailability (%)
Drug Suspension	~100-150	~2-4	~500-800	100 (Reference)
SLN Formulation	~400-600	~3-5	~2500-4000	~400-500%[4]

Note: Values are illustrative based on typical enhancements seen with SLN formulations for poorly soluble drugs and may vary significantly based on the specific drug and formulation.[4]

Experimental Protocols

Detailed protocols are essential for reproducible research in drug delivery.

Protocol 1: Preparation of **Glyceryl Dimyristate**-Based SLNs/NLCs by Hot High-Pressure Homogenization (HPH)

This protocol describes a common and scalable method for producing SLNs and NLCs.[2][10]



Materials:

- Glyceryl dimyristate (Solid Lipid)
- Liquid Lipid (e.g., Miglyol 812, Oleic Acid) for NLCs only
- Active Pharmaceutical Ingredient (API), lipophilic
- Surfactant (e.g., Poloxamer 188, Tween 80)
- Co-surfactant (optional, e.g., Soy Lecithin)
- Purified Water

Equipment:

- · Magnetic stirrer with hot plate
- High-shear homogenizer (e.g., Ultra-Turrax)
- High-pressure homogenizer (e.g., Avestin, Microfluidizer)
- Glass beakers
- Particle size analyzer (DLS)

Procedure:

- Preparation of Lipid Phase: a. Weigh the required amounts of glyceryl dimyristate and the lipophilic API. For NLCs, also weigh the liquid lipid. b. Place them in a glass beaker and heat on a magnetic stirrer hot plate to a temperature 5-10°C above the melting point of the glyceryl dimyristate to ensure complete melting and drug dissolution.[10]
- Preparation of Aqueous Phase: a. In a separate beaker, weigh the surfactant and cosurfactant and dissolve them in purified water. b. Heat the aqueous phase to the same temperature as the lipid phase while stirring.[10]



- Formation of Pre-emulsion: a. Pour the hot aqueous phase into the molten lipid phase under continuous high-speed stirring using a high-shear homogenizer (e.g., 10,000 rpm for 5-10 minutes).[11] This forms a coarse oil-in-water (o/w) pre-emulsion.
- High-Pressure Homogenization: a. Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which should be pre-heated to the same temperature. b.
 Homogenize the pre-emulsion for 3-5 cycles at a pressure between 500-1500 bar.[2] The optimal parameters must be determined for each specific formulation.
- Cooling and SLN/NLC Formation: a. Transfer the resulting hot nanoemulsion to a beaker
 placed in an ice bath or allow it to cool to room temperature under gentle stirring. b. As the
 lipid cools and recrystallizes, it forms the solid nanoparticles.
- Characterization: a. Particle Size and Polydispersity Index (PDI): Measure using Dynamic
 Light Scattering (DLS). b. Zeta Potential: Measure using DLS to assess surface charge and
 predict colloidal stability. c. Entrapment Efficiency (EE%) and Drug Loading (DL%): Separate
 unencapsulated drug by ultracentrifugation and quantify the drug in the supernatant and
 pellet using a validated analytical method (e.g., HPLC).

Protocol 2: In Vitro Lipolysis of Lipid-Based Formulations

This protocol simulates the digestion of the lipid formulation in the small intestine to predict its in vivo behavior.[12][13]

Materials:

- Lipid Formulation (SLN/NLC dispersion)
- Lipolysis Medium (e.g., 50 mM Tris-maleate buffer, 150 mM NaCl, 5 mM CaCl₂)
- Bile Salt (e.g., Sodium taurodeoxycholate)
- Phospholipid (e.g., Phosphatidylcholine)
- Pancreatin extract (lipase source)
- 0.2 M NaOH solution



Lipase inhibitor (e.g., 4-bromophenylboronic acid)

Equipment:

- Thermostated reaction vessel (37°C)
- pH-stat apparatus with an autoburette
- · Magnetic stirrer
- Centrifuge/Ultracentrifuge
- HPLC or other analytical instrument for drug quantification

Procedure:

- Setup: a. Add the lipolysis medium, bile salt, and phospholipid to the thermostated reaction vessel at 37°C under continuous agitation (e.g., 100 rpm).[12] b. Adjust the pH of the medium to the desired value (e.g., pH 7.5) using the pH-stat.[12]
- Dispersion and Digestion: a. Disperse a known amount of the lipid formulation into the medium and allow it to equilibrate for 10-15 minutes.[13] b. Initiate the lipolysis by adding a freshly prepared pancreatin solution.[14] The pH-stat will automatically titrate the free fatty acids produced with the NaOH solution.
- Monitoring and Sampling: a. Record the volume of NaOH added over time (e.g., for 30-60 minutes). This volume is proportional to the extent of lipid digestion.[12] b. At predetermined time points (e.g., 0, 5, 15, 30 min), withdraw aliquots of the digestion mixture.[14]
- Sample Processing and Analysis: a. Immediately add a lipase inhibitor to each aliquot to stop the reaction.[15] b. Separate the different phases by ultracentrifugation (e.g., 14,000 rpm at 37°C).[15] This will yield an aqueous phase (containing drug in micelles) and a pellet phase (containing precipitated drug and calcium soaps).[12] c. Carefully collect the aqueous phase and analyze the drug concentration using a validated method like HPLC. This represents the amount of drug available for absorption.

Protocol 3: In Vivo Pharmacokinetic Evaluation in a Rodent Model

Methodological & Application





This protocol outlines a standard procedure to assess the oral bioavailability of a **glyceryl dimyristate**-based formulation.[16]

Materials:

- Test animals (e.g., male Sprague-Dawley rats, 200-250 g)
- Lipid nanoparticle formulation
- Control formulation (e.g., aqueous suspension of the free drug)
- Oral gavage needles
- Blood collection tubes (e.g., with K₂-EDTA)
- Anesthetic (as per institutional guidelines)

Equipment:

- Animal housing facilities
- Centrifuge for plasma separation
- -80°C freezer for sample storage
- LC-MS/MS for bioanalysis

Procedure:

- Animal Acclimatization and Dosing: a. House the animals under standard conditions (e.g., 12h light/dark cycle, 25±2°C) with free access to food and water.[16] Fast the animals overnight (8-12 hours) before dosing, with water available ad libitum. b. Divide animals into groups (e.g., n=6 per group): Group 1 receives the control formulation, and Group 2 receives the SLN/NLC formulation. c. Administer a single dose of the respective formulation via oral gavage at a predetermined concentration (e.g., 10 mg/kg).
- Blood Sampling: a. Collect blood samples (~250 μL) from the tail vein or other appropriate site at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

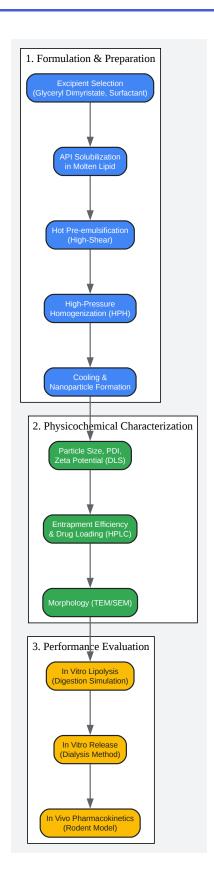


- Plasma Preparation: a. Immediately transfer blood samples into tubes containing an anticoagulant. b. Centrifuge the blood (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. c. Collect the plasma supernatant and store it at -80°C until analysis.
- Bioanalysis: a. Develop and validate a sensitive bioanalytical method (typically LC-MS/MS)
 for the quantification of the drug in plasma. b. Prepare calibration standards and quality
 control samples by spiking blank plasma with known concentrations of the drug. c. Analyze
 the unknown plasma samples along with the standards and controls.
- Pharmacokinetic Analysis: a. Plot the mean plasma concentration versus time for each formulation group. b. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including C_{max} (maximum concentration), T_{max} (time to maximum concentration), and AUC (area under the curve). c. Calculate the relative oral bioavailability of the test formulation compared to the control.

Visualizations

Diagrams help visualize complex workflows and mechanisms.

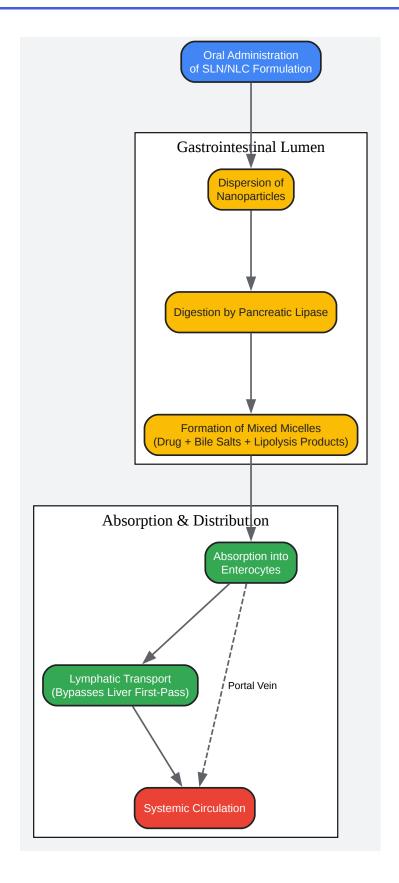




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Caption: Workflow for Development and Evaluation of Lipid Nanoparticles.





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Caption: Mechanism of Oral Bioavailability Enhancement by Lipid Nanoparticles.



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References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. japsonline.com [japsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Solid lipid nanoparticles for enhancing vinpocetine's oral bioavailability PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glyceryl 1,3-dimyristate | C31H60O5 | CID 82201 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Glyceryl Myristate | C17H34O4 | CID 79050 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ioioleo.de [ioioleo.de]
- 8. glyceryl myristate [thegoodscentscompany.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART
 I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and
 Process PMC [pmc.ncbi.nlm.nih.gov]
- 12. The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro lipolysis test · Gattefossé [gattefosse.com]
- 14. mdpi.com [mdpi.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Simvastatin Solid Lipid Nanoparticles for Oral Delivery: Formulation Development and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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